molecular formula C10H11N3O2 B8331186 2-Propylamino-6-nitrobenzonitrile

2-Propylamino-6-nitrobenzonitrile

Cat. No.: B8331186
M. Wt: 205.21 g/mol
InChI Key: GFQKUWSRSRGZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylamino-6-nitrobenzonitrile is a specialized aromatic compound designed for research and development applications. Its molecular structure incorporates multiple functional groups—a propylamino side chain, a nitro group, and a nitrile group—on a benzene ring, making it a versatile intermediate in organic synthesis . Compounds of this class are particularly valuable in nucleophilic aromatic substitution reactions, where the electron-withdrawing nitro and nitrile groups activate the ring, allowing for further functionalization . This reactivity profile makes it a potential building block for the synthesis of more complex molecules in medicinal chemistry, such as heterocyclic compounds and kinase inhibitors . Researchers can utilize this intermediate in exploring new pharmacologically active agents, given that similar scaffolds are known to exhibit biological activity . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-nitro-6-(propylamino)benzonitrile

InChI

InChI=1S/C10H11N3O2/c1-2-6-12-9-4-3-5-10(13(14)15)8(9)7-11/h3-5,12H,2,6H2,1H3

InChI Key

GFQKUWSRSRGZJY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Substituents (Positions) Key Functional Groups Hazard Profile (if available)
2-Propylamino-6-nitrobenzonitrile Benzene -NHCH₂CH₂CH₃ (2), -NO₂ (6) Nitrile, nitro, propylamino Not specified in provided evidence
6-Amino-5-nitropicolinonitrile Pyridine -NH₂ (6), -NO₂ (5) Nitrile, nitro, amino Hazardous (see Safety Data Sheet)
4-Nitrobenzonitrile Benzene -NO₂ (4), -CN (1) Nitrile, nitro Moderate toxicity (lipophilic)

Key Observations :

  • Substituent Position: The 6-nitro group in this compound creates a para-directing effect relative to the nitrile, whereas the 5-nitro group in the pyridine analog may lead to meta-directed reactivity.
  • Functional Groups: The propylamino group introduces greater lipophilicity compared to the amino group in 6-Amino-5-nitropicolinonitrile, which could improve membrane permeability in biological systems but may also increase bioaccumulation risks.
Research Findings and Property Trends
  • Electronic Effects: The nitro group in this compound withdraws electron density, polarizing the aromatic ring and activating the nitrile for nucleophilic attack. This contrasts with 6-Amino-5-nitropicolinonitrile, where the amino group donates electrons, partially counteracting the nitro’s withdrawal . Propylamino’s steric bulk may hinder π-π stacking in solid-state applications compared to smaller substituents (e.g., amino or methyl groups).
  • Solubility and Stability: Pyridine-based analogs (e.g., 6-Amino-5-nitropicolinonitrile) typically exhibit higher aqueous solubility due to the heterocycle’s polarity. In contrast, the benzene core of this compound likely favors organic solvents like DMSO or dichloromethane. Stability under acidic conditions may vary: the amino group in 6-Amino-5-nitropicolinonitrile could protonate, whereas the propylamino group’s alkyl chain might reduce protonation susceptibility.
  • Hazard Considerations: 6-Amino-5-nitropicolinonitrile is classified as hazardous, requiring medical consultation upon inhalation or exposure .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals. For outliers, apply Grubbs’ test (α = 0.05) and exclude only if technical errors are confirmed. Report effect sizes (Cohen’s d) for comparative studies .

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